The compound (4aR,7aR)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one is a complex organic molecule with potential applications in medicinal chemistry. It belongs to the class of hexahydropyrrolo derivatives, which are characterized by their unique bicyclic structure. The compound's systematic IUPAC name reflects its intricate molecular architecture, and it is known for its pharmacological properties.
The compound is classified as a heterocyclic organic compound, specifically a member of the oxazine family. Oxazines are six-membered rings containing one oxygen and one nitrogen atom. This particular compound features additional structural complexity due to the presence of methoxy and benzyl substituents.
The synthesis of (4aR,7aR)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one typically involves multi-step organic reactions. Common methods include:
The synthesis may start with simpler precursors that undergo various transformations such as alkylation and condensation reactions. The use of specific catalysts or reagents can enhance yields and selectivity during the synthesis process.
The molecular formula of this compound is . Its structure features:
The InChI key for this compound is MMNQAELAWQYJQZ-CZUORRHYSA-N, which can be used for database searches to find more detailed structural information. The canonical SMILES representation is also available: COCCN1C2CN(CC2OCC1=O)CC3=CC4=C(C=C3)OCO4 .
The compound can participate in various chemical reactions typical for heterocycles:
Reactions involving this compound may require specific conditions such as controlled temperatures or inert atmospheres to prevent degradation or unwanted side reactions.
Research into similar compounds suggests that they may exhibit activities such as inhibition of certain enzymes or modulation of neurotransmitter systems. Detailed pharmacological studies would be necessary to elucidate the exact mechanisms.
Relevant data from spectral analyses (e.g., mass spectrometry) can provide insight into its purity and structural integrity .
This compound has potential applications in:
Further research is warranted to fully explore its therapeutic potential and optimize its efficacy in relevant applications.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: